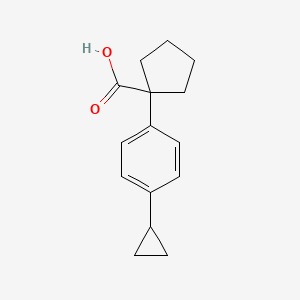
2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol is a chemical compound that features a pyrazole ring attached to a propanol backbone with two methyl groups at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-3-yl)propan-1-ol with a methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality output.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dimethyl-3-(1H-pyrazol-3-yl)propanal, while reduction could produce 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-2-ol.
科学研究应用
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,2-dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
3-(1H-pyrazol-3-yl)propan-1-ol: Lacks the two methyl groups, which may affect its reactivity and biological activity.
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
2,2-Dimethyl-3-(1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of the two methyl groups at the second carbon, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(1H-pyrazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,6-11)5-7-3-4-9-10-7/h3-4,11H,5-6H2,1-2H3,(H,9,10) |
InChI 键 |
MGAVCFAPDCHXER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=NN1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




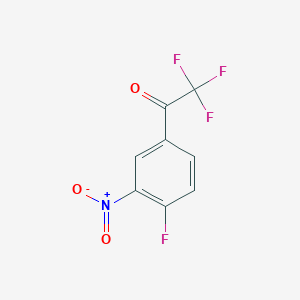
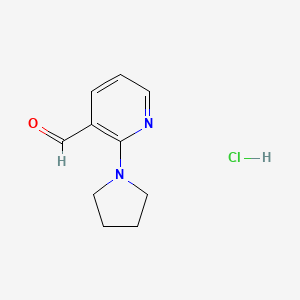

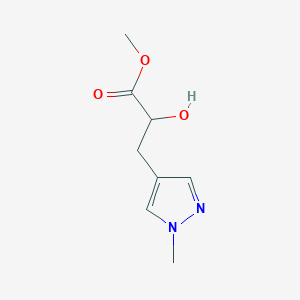


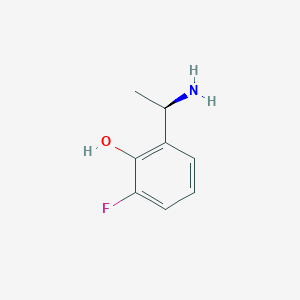
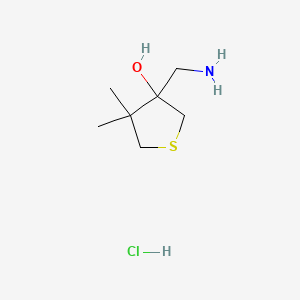
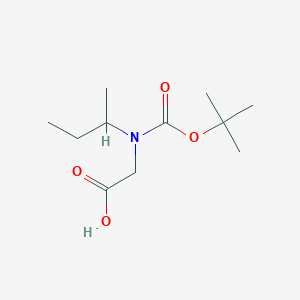
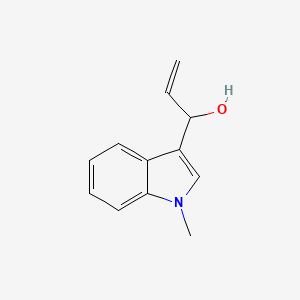
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
